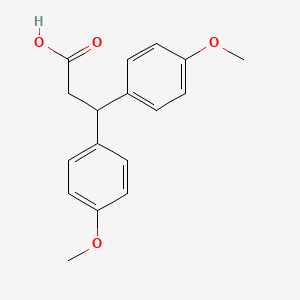

3,3-Bis(4-methoxyphenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLOUFFNSVTQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Bis 4 Methoxyphenyl Propanoic Acid

Classical Approaches and Mechanistic Considerations

Traditional methods for synthesizing 3,3-diarylpropanoic acid structures often rely on acid-catalyzed reactions that have been foundational in organic chemistry for over a century.

Friedel-Crafts Type Alkylations of Cinnamic Acid Derivatives with Arenes

A prominent classical method for preparing 3,3-diarylpropanoic acids is the Friedel-Crafts type alkylation of an α,β-unsaturated acid, such as cinnamic acid, with an electron-rich arene. nih.gov In the specific synthesis of 3,3-Bis(4-methoxyphenyl)propanoic acid, anisole (B1667542) serves as the arene. The reaction involves the addition of two equivalents of anisole across the double bond of a cinnamic acid derivative. nih.gov

This transformation is typically promoted by a Lewis acid or a Brønsted acid. Research has shown that iron(III) triflate (Fe(OTf)₃) is a particularly effective and efficient catalyst for this type of reaction, affording β,β-diaryl carbonyl compounds in good yields, generally ranging from 65% to 93%. nih.gov The reaction demonstrates excellent regioselectivity; the nucleophilic attack from the arene occurs exclusively at the β-carbon (the carbon adjacent to the phenyl group) of the cinnamic acid derivative. nih.gov Furthermore, when using anisole, the alkylation occurs with high regioselectivity at the para position of the methoxy (B1213986) group due to its ortho-, para-directing electronic effects and steric hindrance at the ortho positions. nih.gov

| Arene | Cinnamate Derivative | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Anisole | 3,4-dimethoxy cinnamate ester | Fe(OTf)₃ (10 mol%) | 85 | Exclusively para-alkylated |

| Phenol | 3,4-dimethoxy cinnamate ester | Fe(OTf)₃ (10 mol%) | 78 | Exclusively para-alkylated |

| 1,2-Dimethoxybenzene | 3,4-dimethoxy cinnamate ester | Fe(OTf)₃ (10 mol%) | 93 | Exclusively para-alkylated |

| 1,2,3-Trimethoxybenzene | 3,4-dimethoxy cinnamate ester | Fe(OTf)₃ (10 mol%) | 91 | Exclusively 4-substituted |

Protonation and Nucleophilic Attack Mechanisms in Superacidic Media

The mechanism of the Friedel-Crafts alkylation in the presence of a strong acid catalyst proceeds through a series of well-defined steps involving protonation and nucleophilic attack. byjus.commt.com In superacidic media, such as triflic acid, the reaction is initiated by the protonation of the alkene double bond of the cinnamic acid derivative. nih.govresearchgate.net

This protonation preferentially occurs at the α-carbon, leading to the formation of a resonance-stabilized benzylic carbocation at the β-position. nih.gov The stability of this carbocation is a key factor driving the reaction's regioselectivity. The presence of a protonated carboxylic acid group can further enhance the reactivity of this adjacent electrophilic center, forming a dicationic intermediate known as a superelectrophile. nih.govresearchgate.net

Following the generation of the carbocation, the first molecule of the electron-rich arene (anisole) acts as a nucleophile, attacking the electrophilic β-carbon. mt.com This results in the formation of a new carbon-carbon bond. The process is then repeated with a second molecule of anisole attacking the same carbon, ultimately leading to the formation of the 3,3-diaryl structure after rearomatization of the reacting arenes. nih.gov

Modern Catalytic Strategies in its Preparation

Contemporary synthetic chemistry has introduced advanced catalytic methods that provide alternative pathways to diaryl compounds, often with improved control and efficiency.

Transition Metal-Catalyzed Coupling Reactions for Diaryl Formation

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, which can be applied to the synthesis of diaryl structures. mdpi.com While not a direct hydroarylation of cinnamic acid, methods such as Suzuki-Miyaura, Negishi, and Heck coupling reactions are fundamental for creating biaryl linkages. mdpi.com

A hypothetical modern approach to this compound could involve a double C-H arylation of a propanoic acid derivative. This strategy would directly couple two aryl groups to the same carbon atom. Transition metal-catalyzed C-H activation has emerged as a vital tool for direct functionalization, avoiding the need for pre-functionalized starting materials. nih.gov Palladium and copper catalysts, for instance, have been used for the direct arylation of various C-H bonds. nih.gov Another potential route could involve a decarboxylative coupling, where a carboxylic acid is used as a substrate in a cross-coupling reaction, offering an atom-economical synthetic methodology. mdpi.com

Organocatalytic Asymmetric Synthesis of Related Diarylpropanoic Acids

Organocatalysis has become a powerful strategy for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. rsc.org For the synthesis of chiral 3,3-diarylpropanoic acids, an organocatalytic asymmetric Michael addition or Friedel-Crafts reaction represents a state-of-the-art approach. mdpi.comresearchgate.net

In such a reaction, a chiral organocatalyst, such as a chiral phosphoric acid or a derivative of a natural amino acid, activates the substrates and controls the stereochemical outcome of the reaction. mdpi.comresearchgate.net For example, a chiral catalyst can facilitate the conjugate addition of an aryl nucleophile to a cinnamic acid derivative, creating a stereogenic center with high enantiomeric excess. While the synthesis of an achiral molecule like this compound does not require stereocontrol, these organocatalytic methods are crucial for the synthesis of structurally related chiral diarylpropanoic acids, which are important in medicinal chemistry. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. The synthesis of this compound can be made more sustainable by incorporating these principles.

Key aspects of a greener synthesis include:

Catalysis: The use of catalysts, such as the iron(III) triflate in the Friedel-Crafts reaction, is a core principle of green chemistry. nih.gov Catalytic reactions are preferred over stoichiometric reagents because they reduce waste.

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic additions, like the Friedel-Crafts alkylation, generally have high atom economy.

Use of Safer Solvents and Reaction Conditions: Traditional Friedel-Crafts reactions often use hazardous chlorinated solvents. Greener alternatives include using solvent-free conditions or employing environmentally benign solvents like ionic liquids or deep eutectic solvents. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

By replacing hazardous Lewis acids with more benign solid acid catalysts, minimizing the use of volatile organic solvents, and employing catalytic methods, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing. researchgate.net

Utilization of Environmentally Benign Solvents and Reagents

The principles of green chemistry encourage the use of solvents and reagents that are less hazardous to human health and the environment. In the context of synthesizing diarylpropanoic acids and related structures, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic compounds.

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive for green synthesis. uniroma1.itmdpi.com For instance, sulfonic acid-functionalized ionic liquids have been successfully employed as recyclable catalysts in esterification reactions, a key step in the synthesis of various carboxylic acid derivatives. nih.gov While a direct synthesis of this compound using ionic liquids is not extensively documented, the catalytic activity of ILs in related transformations suggests their potential applicability. For example, imidazolium-based dicationic ionic liquids have been shown to catalyze Knoevenagel condensations, which can be a step in the formation of diaryl structures. uniroma1.it

Deep Eutectic Solvents (DESs):

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components. mdpi.com They are often biodegradable, non-toxic, and prepared from inexpensive starting materials. mdpi.com A notable example of their application in a related synthesis is the use of a natural deep eutectic solvent (NADES) composed of L-proline and glycerol (B35011) as both the solvent and catalyst for the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) from 4-methoxybenzaldehyde (B44291). mdpi.com This reaction, which involves the formation of a bis-aryl structure, highlights the potential of DESs for the synthesis of this compound. The use of DESs can lead to high product yields and allows for the recycling and reuse of the solvent system. mdpi.comresearchgate.net

The following table summarizes the types of environmentally benign solvents and their potential applications in syntheses related to this compound.

| Solvent Type | Components/Examples | Potential Application in Related Syntheses | Key Advantages |

| Ionic Liquids (ILs) | Imidazolium-based salts, Sulfonic acid-functionalized ILs | Catalysis of condensation and esterification reactions | Recyclable, Thermally stable, Tunable properties |

| Deep Eutectic Solvents (DESs) | Choline chloride/Urea, L-proline/Glycerol | Solvent and catalyst for the formation of bis-aryl structures | Biodegradable, Low toxicity, Inexpensive |

Microwave-Assisted and Solvent-Free Methodologies for Related Compounds

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com Similarly, solvent-free reactions minimize the use of hazardous organic solvents, reducing waste and environmental impact.

Microwave-Assisted Synthesis:

The application of microwave irradiation has been successfully demonstrated in the synthesis of various compounds containing the methoxyphenyl moiety. For example, the synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, a chalcone (B49325) derivative, was achieved using microwave irradiation. researchgate.net Furthermore, the synthesis of natural methoxylated propiophenones from phenylpropenes has been shown to be significantly accelerated under microwave heating compared to conventional methods. researchgate.net A study on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from acyl hydrazones demonstrated a reduction in reaction time from 12 hours under reflux to just 25 minutes with microwave assistance. mdpi.com These examples strongly suggest that aza-Michael addition or similar condensation reactions to form the 3,3-diarylpropanoic acid backbone could be efficiently conducted under microwave irradiation.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a highly eco-friendly synthetic approach. The synthesis of alkylidene acid esters, for instance, has been achieved through a solvent-free reaction between a benzophenone (B1666685) derivative and a succinate (B1194679) ester using a solid base at room temperature. researchgate.net Another relevant example is the mechanochemical synthesis of diimides using a ball mill, which proceeds in a solvent-free environment with very short reaction times and excellent yields. mdpi.com These methodologies could potentially be adapted for the synthesis of this compound, for example, through a Michael addition of a substituted propanoic acid derivative to a suitable methoxyphenyl-substituted acceptor under solvent-free conditions.

The table below presents a comparison of reaction conditions for the synthesis of related compounds using microwave-assisted and solvent-free methods.

| Reaction Type | Reactants | Method | Reaction Time | Yield |

| Chalcone Synthesis | 4-hydroxyacetophenone, 4-methoxybenzaldehyde | Microwave | Not specified | High |

| Propiophenone Synthesis | Phenylpropenes, DDQ | Microwave | Minutes | High |

| 1,3,4-Oxadiazole Synthesis | Acyl hydrazones, Aldehydes | Microwave | 25 minutes | High |

| Alkylidene Acid Ester Synthesis | 4,4'-dichlorobenzophenone, Diethyl succinate | Solvent-free | Not specified | Good |

| Diimide Synthesis | Biphenyltetracarboxylic anhydride (B1165640), Alkoxyanilines | Ball mill (Solvent-free) | 15 minutes | 95-99% |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral 3,3-diarylpropanoic acids is of significant interest, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric synthesis of these molecules can be achieved through the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysts:

Chiral catalysts, such as rhodium complexes with chiral diene ligands, have been employed for the asymmetric conjugate addition of arylboronic acids to cinnamaldehyde (B126680) derivatives, yielding enantioenriched 3,3-diarylpropanals. nih.gov These propanals can then be oxidized to the corresponding carboxylic acids. While this method provides a route to chiral 3,3-diaryl compounds, its direct application to the synthesis of this compound would depend on the availability of the appropriate starting materials and the tolerance of the catalyst to the methoxy groups.

Chiral Auxiliaries:

A more common and versatile approach to stereoselective synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.netnih.govslideshare.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered. wikipedia.org

For the synthesis of chiral 3,3-diarylpropanoic acid analogues, a strategy could involve the use of Evans oxazolidinone auxiliaries. nih.gov For example, an N-acyloxazolidinone derived from a propanoic acid derivative could be alkylated with a 4-methoxybenzyl halide. The chiral auxiliary would control the facial selectivity of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary would yield the chiral propanoic acid. A second aryl group could be introduced through various methods, such as a Friedel-Crafts type reaction or a conjugate addition, with the stereochemistry being influenced by the existing chiral center.

The table below lists some common chiral auxiliaries and their potential application in the stereoselective synthesis of chiral 3,3-diarylpropanoic acid analogues.

| Chiral Auxiliary | Type of Reaction | Potential Application |

| Evans Oxazolidinones | Asymmetric alkylation, Aldol reactions | Diastereoselective introduction of one or both aryl groups |

| Camphorsultams | Asymmetric alkylation, Diels-Alder reactions | Stereocontrolled formation of the propanoic acid backbone |

| (S)-(-)-1-Phenylethylamine | Formation of chiral imines/enamines | Asymmetric conjugate addition of an aryl nucleophile |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Formation of chiral sulfinimines | Diastereoselective addition of an aryl organometallic reagent |

Chemical Reactivity and Transformation Studies of 3,3 Bis 4 Methoxyphenyl Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as reduction to the corresponding primary alcohol.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3,3-Bis(4-methoxyphenyl)propanoic acid can be readily converted to its corresponding esters and amides through various established synthetic protocols.

Esterification: The formation of esters from carboxylic acids is a fundamental transformation in organic chemistry. While specific studies on the esterification of this compound are not extensively detailed in publicly available literature, the principles of Fischer esterification are directly applicable. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The existence of the ethyl ester, ethyl 3,3-bis(4-methoxyphenyl)propanoate, is documented in chemical databases, indicating that such transformations are feasible. The general reaction involves heating the carboxylic acid with an excess of the desired alcohol and a catalytic amount of acid to drive the equilibrium towards the ester product.

Amidation: The conversion of this compound to amides can be achieved through several methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to form the corresponding amide. For instance, the reaction of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionyl chloride with various amines has been reported to produce the corresponding propionamides. This suggests that a similar pathway would be effective for this compound. Direct amidation, avoiding the need for an activating agent, can also be accomplished using specialized reagents. For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of various carboxylic acids with a broad range of amines.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 3,3-bis(4-methoxyphenyl)propanoate | Esterification |

Reduction to Alcohols and Oxidation Pathways

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 3,3-bis(4-methoxyphenyl)propan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion from LiAlH₄ attacks the carbonyl carbon. A subsequent workup with water is necessary to neutralize the reaction and protonate the resulting alkoxide to yield the alcohol.

Table 2: Reduction and Potential Oxidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Electrophilic Aromatic Substitution on the Methoxyphenyl Rings

The two methoxyphenyl rings in this compound are electron-rich and therefore activated towards electrophilic aromatic substitution (EAS). The methoxy (B1213986) group is a strong activating group and is ortho-, para-directing. Since the para position is already substituted by the propanoic acid chain, electrophilic attack is expected to occur primarily at the ortho positions (positions 3 and 5) of the methoxyphenyl rings.

Halogenation, Nitration, and Sulfonation Studies

Halogenation: The introduction of halogen atoms onto the aromatic rings can be achieved using standard electrophilic halogenation conditions. For bromination, reacting the compound with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) would be expected to yield mono- and di-brominated products at the ortho positions to the methoxy groups.

Nitration: Nitration of the aromatic rings can be accomplished by treatment with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This reaction would introduce nitro (-NO₂) groups at the ortho positions. The nitro group is a strong deactivating group, so controlling the reaction conditions would be important to avoid over-nitration.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic rings. This is typically carried out by heating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). numberanalytics.com The sulfonation of aromatic compounds is a reversible process, and the sulfonic acid group can be removed by heating with dilute aqueous acid. chemistrysteps.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to specific positions. masterorganicchemistry.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 3,3-Bis(3-bromo-4-methoxyphenyl)propanoic acid |

| Nitration | HNO₃, H₂SO₄ | 3,3-Bis(4-methoxy-3-nitrophenyl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | 3,3-Bis(4-methoxy-3-sulfophenyl)propanoic acid |

Acylation and Alkylation Reactions at the Aryl Moieties

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic rings. wikipedia.org This is typically carried out by reacting the aromatic compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). Given the activated nature of the methoxyphenyl rings, acylation would be expected to occur at the ortho positions.

Alkylation: Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. wikipedia.org Similar to acylation, alkylation would be expected to occur at the ortho positions of the methoxyphenyl rings. However, Friedel-Crafts alkylation is often prone to issues such as polyalkylation and carbocation rearrangements.

It is also possible for the carboxylic acid moiety within the molecule to undergo an intramolecular Friedel-Crafts acylation under certain conditions, leading to the formation of a cyclic ketone. This type of reaction is known to be useful for the synthesis of bicyclic or polycyclic compounds. masterorganicchemistry.com For this compound, an intramolecular acylation could potentially lead to a six-membered ring fused to one of the phenyl rings.

Nucleophilic Reactions and Functional Group Interconversions

Beyond the reactions of the carboxylic acid and the aromatic rings, other transformations are possible. For instance, the methoxy groups are generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) to yield the corresponding phenols.

Derivatives of the carboxylic acid, such as the corresponding esters or amides, can undergo further reactions. For example, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Amides can also be hydrolyzed, though typically under more forcing conditions.

Mechanistic Elucidation of Key Transformations of this compound

The chemical transformations of this compound are primarily characterized by intramolecular cyclization reactions, a process of significant interest in the synthesis of polycyclic compounds. The mechanism of these transformations, particularly the acid-catalyzed cyclization, follows the principles of electrophilic aromatic substitution, specifically resembling an intramolecular Friedel-Crafts acylation.

The key transformation of this compound is its conversion into a tetralone derivative, a class of compounds that serve as important intermediates in the synthesis of various biologically active molecules. This cyclization is typically effected by strong acids, with polyphosphoric acid (PPA) being a widely used and effective reagent for this purpose. researchgate.netccsenet.org

The reaction mechanism commences with the protonation of the carboxylic acid group of this compound by the acid catalyst, such as PPA. This initial step is crucial as it activates the carboxyl group, facilitating the subsequent formation of a highly reactive electrophilic species. Following protonation, a molecule of water is eliminated, leading to the in situ generation of an acylium ion. This acylium ion is a potent electrophile, stabilized by resonance.

The crux of the mechanistic pathway lies in the intramolecular electrophilic attack of this acylium ion on one of the electron-rich 4-methoxyphenyl (B3050149) rings. The methoxy group (-OCH₃) is a strong activating group, directing the electrophilic attack to the ortho position relative to itself. This regioselectivity is a classic example of the directing effects of substituents in electrophilic aromatic substitution. The attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

The final step in the formation of the cyclized product involves the deprotonation of the sigma complex. A base, which can be the conjugate base of the acid catalyst or another proton acceptor in the medium, abstracts a proton from the carbon atom to which the acyl group has attached. This step restores the aromaticity of the ring, yielding the final tetralone product.

While detailed kinetic and computational studies specifically for this compound are not extensively documented in the reviewed literature, the proposed mechanism is well-supported by a vast body of evidence from related intramolecular Friedel-Crafts acylation reactions. masterorganicchemistry.com The efficiency of PPA as a catalyst in these reactions is attributed to its high viscosity, which can promote intramolecular processes over intermolecular ones, and its ability to act as both a strong acid and a dehydrating agent. researchgate.netccsenet.org

Table 1: Key Mechanistic Steps in the Acid-Catalyzed Cyclization of this compound

| Step | Description | Intermediate/Transition State |

| 1. Protonation | The carboxylic acid group is protonated by the acid catalyst (e.g., PPA). | Protonated carboxylic acid |

| 2. Formation of Acylium Ion | Elimination of a water molecule leads to the formation of a resonance-stabilized acylium ion. | Acylium ion |

| 3. Electrophilic Attack | The acylium ion undergoes an intramolecular electrophilic attack on an activated position of one of the methoxyphenyl rings. | Sigma complex (Arenium ion) |

| 4. Deprotonation | A base removes a proton from the sigma complex, restoring aromaticity and forming the final product. | Tetralone product |

The mechanistic understanding of these transformations is crucial for optimizing reaction conditions and for the rational design of synthetic routes to complex molecules derived from this compound.

Derivatives and Analogues of 3,3 Bis 4 Methoxyphenyl Propanoic Acid: Synthesis and Chemical Characteristics

Synthesis of Homologues and Structural Analogues

The synthesis of homologues and structural analogues of 3,3-bis(4-methoxyphenyl)propanoic acid involves the strategic construction of the 3,3-diarylpropanoic acid core. A primary method for achieving this is the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgsrce.hr

A general and effective route involves the reaction of an arylboronic acid with a cinnamaldehyde (B126680) derivative in the presence of a chiral diene-rhodium catalyst. This asymmetric conjugate addition yields enantioenriched 3,3-diarylpropanals, which can then be oxidized to the corresponding 3,3-diarylpropanoic acids. nih.gov This method is particularly versatile for creating analogues with different substitution patterns on the aryl rings.

Another powerful approach is the hydroarylation of a carbon-carbon double bond under superelectrophilic activation conditions. For instance, 3-(furan-2-yl)propenoic acids can react with various arenes in the presence of a Brønsted superacid like triflic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This reaction demonstrates the feasibility of synthesizing analogues where one or both of the 4-methoxyphenyl (B3050149) groups are replaced by other aromatic or heteroaromatic systems.

The fundamental synthetic strategies for creating the 3,3-diarylpropanoic acid skeleton are summarized in the table below.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

| Michael Addition | Cinnamic acid derivative + Aryl nucleophile (e.g., organometallic reagent) | Base or Metal Catalyst | 3,3-Diarylpropanoic acid |

| Rh-Catalyzed Conjugate Addition | Cinnamaldehyde + Arylboronic acid | Chiral Diene-Rhodium Catalyst | Chiral 3,3-Diarylpropanal (precursor) nih.gov |

| Hydroarylation | 3-Arylpropenoic acid + Arene | Brønsted Superacid (e.g., TfOH) | 3,3-Diarylpropanoic acid mdpi.com |

Preparation of Bis-Compounds Featuring the 4-Methoxyphenyl Propanoic Acid Scaffold

The 4-methoxyphenyl moiety, often derived from 4-methoxybenzaldehyde (B44291), can be used as a building block to construct larger, more complex "bis-compounds." These molecules feature two linked heterocyclic or polycyclic systems bridged by a methoxyphenyl-substituted carbon. A notable example is the synthesis of bis-tetronic acids.

A domino Knoevenagel condensation followed by a Michael addition reaction provides an efficient route to these structures. For example, the reaction of tetronic acid (two equivalents) with 4-methoxybenzaldehyde (one equivalent) yields 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one). mdpi.com The reaction proceeds first through a Knoevenagel condensation of one molecule of tetronic acid with the aldehyde, forming an activated Michael acceptor. A second molecule of tetronic acid then acts as a Michael donor, attacking the intermediate to form the final bis-compound. mdpi.com This process can be effectively promoted using green chemistry principles, such as employing natural deep eutectic solvents (NADES) as both the solvent and catalyst, and can be accelerated by microwave irradiation, significantly reducing reaction times from hours to minutes. mdpi.com

Another strategy for creating bis-compounds is the double Dieckmann condensation. Starting from a chiral precursor like dimethyl L-tartrate, esterification with appropriate carboxylic acids followed by a base-mediated double cyclization can produce various enantiopure bis(tetronic acid)s. researchgate.netresearchgate.net

| Reaction | Starting Materials | Key Features | Product | Reference |

| Domino Knoevenagel-Michael | Tetronic Acid, 4-Methoxybenzaldehyde | L-proline/glycerol (B35011) (NADES) catalyst, Microwave irradiation | 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) | mdpi.com |

| Double Dieckmann Condensation | Dimethyl L-tartrate, Various carboxylic acids | Two-step sequence, Tetrabutylammonium fluoride (B91410) (TBAF) as base | Enantiopure Bis(tetronic acid)s | researchgate.netresearchgate.net |

Modification of the Propanoic Acid Side Chain

The carboxylic acid group of the propanoic acid side chain is a versatile functional handle for further derivatization. Standard organic transformations can be employed to convert the acid into a variety of other functional groups, such as esters, amides, and hydrazides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, most commonly the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis. researchgate.net

Amidation: The formation of amides is readily accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. mdpi.com Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and an amine. researchgate.net

Hydrazide Formation: Acyl hydrazones can be prepared from the propanoic acid intermediate. This typically involves converting the acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the N-acyl hydrazine, which can then be coupled with various aldehydes. orientjchem.org

These modifications are crucial for altering the physicochemical properties of the parent molecule.

| Modification | Reagents | Functional Group Formed |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | 1. SOCl₂ or Oxalyl Chloride2. Amine (R₂NH) | Amide (-CONR₂) |

| Hydrazide Formation | 1. Esterification2. Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide (-CONHNH₂) |

Derivatization at the Aryl Moieties

The two 4-methoxyphenyl rings offer sites for further chemical modification, primarily through demethylation of the ether or through electrophilic aromatic substitution.

Demethylation: The methoxy (B1213986) groups on the aryl rings can be cleaved to yield the corresponding bis-phenol derivative. This transformation is significant as it unmasks a reactive hydroxyl group. A variety of reagents can accomplish this deprotection. Classical methods involve harsh conditions, such as heating with pyridine (B92270) hydrochloride or hydrogen bromide. wikipedia.org Boron tribromide (BBr₃) is a more specialized and common reagent that can effect demethylation at or below room temperature. wikipedia.org More recent developments include milder and more selective methods using thiolate anions or biocatalytic systems like Rieske monooxygenases. nih.govnih.gov

| Reagent | Conditions | Key Characteristics | Reference |

| Pyridine Hydrochloride | 180-220 °C | Harsh, classical method | wikipedia.org |

| Hydrogen Bromide (HBr) | Heating in Acetic Acid | Harsh, classical method | wikipedia.org |

| Boron Tribromide (BBr₃) | Room temperature or below | Common, effective for aryl methyl ethers | wikipedia.org |

| Thiolates (e.g., Ethanethiol/AlCl₃) | Varies | Milder, selective methods available | nih.govrsc.org |

| Biocatalytic (e.g., Rieske Monooxygenase) | Enzymatic transformation | Green, highly selective but may have lower yields | nih.gov |

Electrophilic Aromatic Substitution: The benzene (B151609) rings of the 4-methoxyphenyl moieties can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The methoxy group is a strongly activating, ortho, para-directing group. However, the bulky 3,3-diarylpropanoic acid substituent at the C1 position of the ring creates significant steric hindrance at the ortho positions (C2, C6). Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho to the activating methoxy group and less sterically encumbered. youtube.com

Synthetic Strategies for Chiral Derivatives

While this compound itself is achiral, chiral derivatives can be synthesized if the two aryl groups are different (Ar ≠ Ar') or if other stereocenters are introduced. The two main strategies for obtaining enantiomerically pure compounds are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. A powerful method for this is the asymmetric conjugate addition of arylboronic acids to cinnamaldehyde derivatives, catalyzed by a chiral rhodium-diene complex. This reaction can produce 3,3-diarylpropanals with high enantioselectivity. nih.gov The resulting chiral aldehyde can then be oxidized to the target chiral carboxylic acid without disturbing the newly formed stereocenter.

Chiral Resolution: This classical method involves separating a racemic mixture of a chiral acid. The racemate is reacted with an enantiomerically pure chiral base (a resolving agent) to form a mixture of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orglibretexts.org Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid and recover the chiral resolving agent. libretexts.org

| Strategy | Description | Example |

| Asymmetric Synthesis | Direct formation of a single enantiomer using a chiral catalyst or auxiliary. | Rhodium-catalyzed asymmetric conjugate addition to form a chiral 3,3-diarylpropanal precursor. nih.gov |

| Chiral Resolution | Separation of a racemic mixture by converting enantiomers into separable diastereomers. | Formation of diastereomeric salts using a chiral amine (e.g., (R)-1-phenylethylamine), followed by fractional crystallization. libretexts.org |

Computational Chemistry and Theoretical Investigations of 3,3 Bis 4 Methoxyphenyl Propanoic Acid

Electronic Structure and Conformational Analysis via Quantum Chemical Methods

A detailed analysis of the electronic structure and conformational landscape of 3,3-Bis(4-methoxyphenyl)propanoic acid using quantum chemical methods has not been specifically documented in peer-reviewed literature. Such studies would typically involve ab initio and semi-empirical methods to determine the molecule's geometric parameters, orbital energies, and electrostatic potential. scispace.com Conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the potential energy surface, considering the rotation around its single bonds. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Predictions and Energetics via Density Functional Theory (DFT)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time, providing a detailed picture of intermolecular interactions. dovepress.com There is a lack of published MD simulation studies specifically focused on this compound. These simulations could reveal how the molecule interacts with solvents, biological macromolecules, or other molecules of the same kind. Understanding these interactions is fundamental to predicting its solubility, bioavailability, and potential biological activity.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. A search of the scientific literature reveals no specific QSPR models developed for predicting the properties of this compound. Such studies would involve calculating a variety of molecular descriptors and using statistical methods to create a predictive model. These models could then be used to estimate properties that are difficult or expensive to measure experimentally.

Applications of 3,3 Bis 4 Methoxyphenyl Propanoic Acid and Its Derivatives in Chemical Science Non Biological Contexts

Role as Precursors and Building Blocks in Complex Organic Synthesis

The chemical architecture of 3,3-bis(4-methoxyphenyl)propanoic acid and its simpler analogue, 3-(4-methoxyphenyl)propanoic acid, provides a valuable scaffold for the synthesis of more complex molecular structures. The carboxylic acid group serves as a reactive handle for a variety of chemical transformations, while the methoxy-substituted phenyl rings can be further functionalized or can influence the electronic properties of the molecule.

One of the key applications of such propanoic acid derivatives is in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. For instance, carboxylic acids are essential components in the Ugi and Passerini reactions, which are used to synthesize bis-amides and α-acyloxyamides, respectively. nih.gov These reactions are highly valued for their atom economy and the ability to rapidly generate libraries of structurally diverse compounds. The general mechanism for the Ugi four-component reaction involves the condensation of an amine and a carbonyl compound to form an imine, which is then protonated by the carboxylic acid. This is followed by the addition of an isocyanide and subsequent intramolecular rearrangement to yield the final bis-amide product. nih.gov

Beyond MCRs, propanoic acid derivatives can be used as starting materials for the synthesis of various heterocyclic compounds. For example, 2-(3,4-dimethylphenyl)-3-(substituted)benzoyl propanoic acids have been utilized as precursors for the synthesis of pyridazinones and other heterocyclic systems through reactions with hydrazines and other binucleophiles. researchgate.net The reactivity of the carboxylic acid and the potential for intramolecular cyclization reactions make these compounds valuable building blocks in synthetic chemistry.

Derivatives of this compound, such as its ethyl ester, are also commercially available and serve as starting points for further synthetic modifications. uni.lu The ester group can be hydrolyzed to the carboxylic acid or can participate in various condensation and reduction reactions, expanding the synthetic utility of this molecular framework.

Integration into Polymeric Materials and Macromolecular Architectures

The bifunctional nature of this compound and its derivatives, possessing both aromatic rings and a carboxylic acid group, makes them suitable for incorporation into polymeric structures. The carboxylic acid can be converted into other functional groups, such as esters or amides, which can then undergo polymerization reactions.

For example, carboxylic acid-modified poly(2,6-dimethyl-1,4-phenylene ether) (PPE) has been prepared by redistribution of PPE with (4-hydroxyphenyl)propionic acid. tue.nl This process introduces carboxylic acid functional groups onto the polymer backbone, which can then be used for further reactions, such as compatibilization of polymer blends. In blends of PPE and poly(butylene terephthalate) (PBT), the carboxylic acid-functionalized PPE can react with the end groups of PBT, leading to the formation of graft copolymers at the interface and improving the blend's morphology and mechanical properties. tue.nl

The general principle of using functionalized building blocks to create reactive polymers is a cornerstone of modern polymer chemistry. These reactive polymers can be further modified post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties for specific applications. For instance, polymers containing reactive groups like pentafluorophenyl esters can be readily modified with various nucleophiles to create libraries of functional polymers.

While direct polymerization of this compound itself is not widely reported, its structural motifs are found in various polymeric systems. The diarylpropane unit is a common feature in many engineering plastics, and the incorporation of such structures can influence properties like thermal stability and solubility.

Applications in Supramolecular Chemistry and Self-Assembly

The ability of molecules to form ordered structures through non-covalent interactions is the basis of supramolecular chemistry. The structural features of this compound, including the carboxylic acid group capable of hydrogen bonding and the aromatic rings that can participate in π-π stacking, make it a potential candidate for the design of self-assembling systems.

While specific studies on the self-assembly of this compound are not prevalent in the provided search results, the principles of supramolecular chemistry suggest its potential in this area. Carboxylic acids are well-known to form hydrogen-bonded dimers in the solid state and in non-polar solvents. The presence of two bulky phenyl groups in this compound would influence the geometry and stability of these dimers.

Analytical Chemistry Applications (e.g., modified electrodes, sensors)

The chemical properties of this compound and its derivatives can be exploited in the field of analytical chemistry. The aromatic rings can be electrochemically active, and the carboxylic acid group provides a means of attaching the molecule to surfaces, such as electrodes.

Modification of electrode surfaces with organic molecules is a common strategy for creating chemical sensors. The attached molecules can selectively interact with analytes in a sample, leading to a measurable change in the electrochemical signal. The methoxyphenyl groups in this compound could potentially interact with analytes through hydrophobic or π-π stacking interactions.

While specific applications of this compound in this area are not detailed in the search results, the potential exists for its use in the development of new analytical methods. For instance, polymers derived from related structures, such as poly-3,4-alkoxy thiophenes, have been extensively studied for their applications in sensing and electrochromic devices due to their exceptional electrical and optical properties. rsc.org

Environmental Chemical Studies: Chemical Degradation Pathways in Non-Biological Systems

Understanding the fate of chemical compounds in the environment is crucial for assessing their potential impact. Non-biological degradation pathways, such as photolysis and hydrolysis, can play a significant role in the transformation of organic molecules.

The chemical structure of this compound suggests several potential degradation pathways. The ester derivatives of this acid could undergo hydrolysis to the parent carboxylic acid, particularly under acidic or basic conditions. The aromatic rings, especially with the electron-donating methoxy (B1213986) groups, could be susceptible to photochemical degradation initiated by sunlight.

While specific studies on the environmental degradation of this compound were not found, general knowledge of organic chemistry allows for the prediction of its likely fate. The ether linkages of the methoxy groups could also be cleaved under harsh environmental conditions. The ultimate degradation products would likely be smaller, more polar molecules, eventually leading to mineralization to carbon dioxide and water.

The study of the biodegradation of related compounds, such as fluorinated propionic acids, highlights the complexity of environmental degradation processes. nih.gov While these studies focus on microbial degradation, the chemical principles involved, such as the stability of certain chemical bonds, are also relevant to non-biological degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Bis(4-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves coupling 4-methoxybenzaldehyde derivatives with malonic acid or its esters under Knoevenagel condensation conditions. For example, sodium carbonate in refluxing ethanol facilitates the formation of the bis-substituted intermediate, followed by hydrolysis to the carboxylic acid . Optimizing stoichiometry (e.g., 2:1 molar ratio of 4-methoxybenzaldehyde to malonic acid) and reaction time (8–12 hours) improves yields to ~60–70%. Catalysts like piperidine may accelerate condensation but require careful pH control to avoid side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) resolves impurities, while retention time comparison with standards confirms identity .

- Spectroscopy : H NMR (DMSO-d6) shows distinct signals for methoxy groups (δ 3.75–3.80 ppm) and the propanoic acid backbone (δ 2.50–2.70 ppm for CH, δ 12.1 ppm for COOH). IR spectroscopy confirms carboxylic acid O–H stretch (~2500–3000 cm) and C=O (1700 cm) .

- Elemental Analysis : Deviations >0.3% from theoretical C/H/O values indicate impurities requiring recrystallization (e.g., ethanol/water mixtures) .

Q. What are the primary biological or pharmacological research applications of this compound?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. For instance:

- Antimicrobial Studies : Derivatives with modified substituents on the phenyl rings show activity against multidrug-resistant pathogens. Researchers assess MIC (Minimum Inhibitory Concentration) via broth microdilution assays .

- Metabolic Profiling : In vivo studies track metabolites like glucuronidated or sulfated derivatives using LC-MS/MS (e.g., 3-(4’-methoxyphenyl)propanoic acid-3’-sulfate in urine) .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. For example:

- Solubility Effects : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions (<1% v/v) with controls for solvent toxicity .

- Metabolic Stability : Compare in vitro (e.g., microsomal assays) and in vivo results. If discrepancies occur, evaluate metabolite formation via LC-HRMS .

- Structural Analogues : Test derivatives (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid) to isolate structure-activity relationships .

Q. What strategies optimize the enantiomeric purity of chiral derivatives synthesized from this compound?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts, separable via fractional crystallization .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation steps to favor specific enantiomers during derivative synthesis .

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection .

Q. How do computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization. For example, the para-methoxy groups’ electron-donating effects stabilize carbocation intermediates in Friedel-Crafts alkylation .

- Molecular Docking : Simulate binding to enzymes like COX-2 or CYP450 isoforms using AutoDock Vina. Adjust torsion angles of the propanoic acid backbone to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.